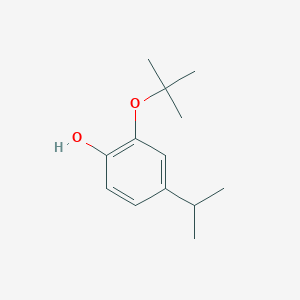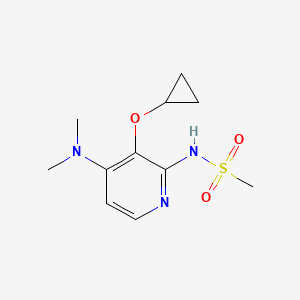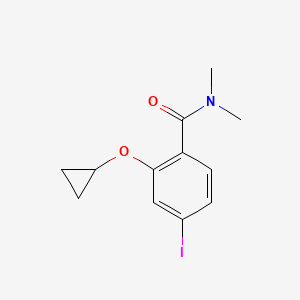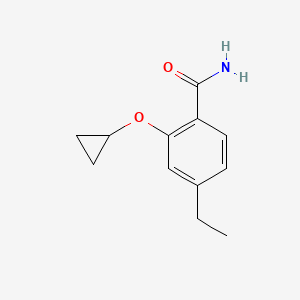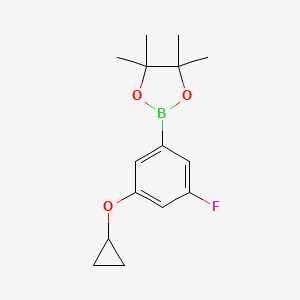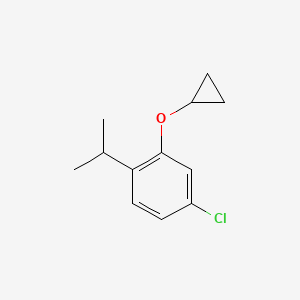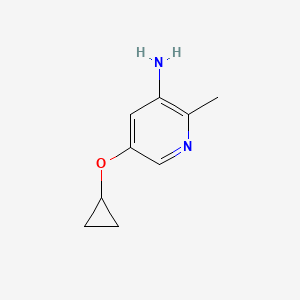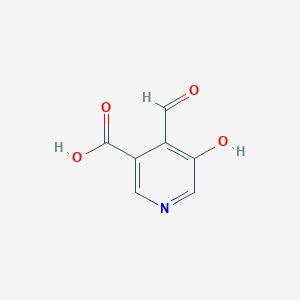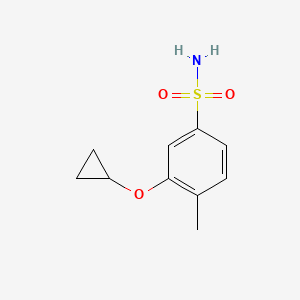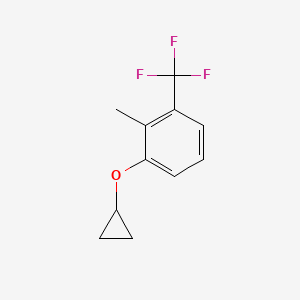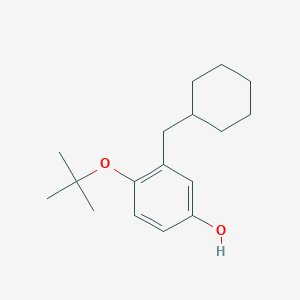
4-Tert-butoxy-3-(cyclohexylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O2 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclohexylmethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-(cyclohexylmethyl)phenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 4-tert-butylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-3-(cyclohexylmethyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butoxy and cyclohexylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-3-(cyclohexylmethyl)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-3-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The tert-butoxy and cyclohexylmethyl groups may influence the compound’s hydrophobicity and overall molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butylphenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
3-Cyclohexylmethylphenol: Lacks the tert-butoxy group, affecting its reactivity and interactions.
4-Tert-butoxyphenol: Lacks the cyclohexylmethyl group, influencing its solubility and chemical behavior.
Uniqueness
4-Tert-butoxy-3-(cyclohexylmethyl)phenol is unique due to the presence of both the tert-butoxy and cyclohexylmethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H26O2 |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3-(cyclohexylmethyl)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)19-16-10-9-15(18)12-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
BCHMATYNELUDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


